molecular formula C16H12O4 B14636781 5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one CAS No. 55788-97-1

5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one

Katalognummer: B14636781
CAS-Nummer: 55788-97-1
Molekulargewicht: 268.26 g/mol
InChI-Schlüssel: MPMZTVVAXBSENZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzyloxy group at the 5-position and a hydroxy group at the 4-position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(benzyloxy)-4-oxo-2H-1-benzopyran-2-one.

    Reduction: Formation of 5-(hydroxy)-4-hydroxy-2H-1-benzopyran-2-one.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyloxy group can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxycoumarin: Lacks the benzyloxy group but shares the hydroxy group at the 4-position.

    5-Hydroxy-2H-1-benzopyran-2-one: Lacks the benzyloxy group but has a similar benzopyran structure.

    5-(Methoxy)-4-hydroxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

5-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one is unique due to the presence of both the benzyloxy and hydroxy groups, which confer distinct chemical and biological properties. The benzyloxy group enhances the compound’s lipophilicity, while the hydroxy group provides opportunities for hydrogen bonding and other interactions.

Eigenschaften

CAS-Nummer

55788-97-1

Molekularformel

C16H12O4

Molekulargewicht

268.26 g/mol

IUPAC-Name

4-hydroxy-5-phenylmethoxychromen-2-one

InChI

InChI=1S/C16H12O4/c17-12-9-15(18)20-14-8-4-7-13(16(12)14)19-10-11-5-2-1-3-6-11/h1-9,17H,10H2

InChI-Schlüssel

MPMZTVVAXBSENZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CC(=O)O3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.